Methyl 7-methoxy-2-(5-methyl-4-phenylthiophene-3-amido)-4H,5H-naphtho[2,1-B]thiophene-1-carboxylate
Description
Methyl 7-methoxy-2-(5-methyl-4-phenylthiophene-3-amido)-4H,5H-naphtho[2,1-B]thiophene-1-carboxylate is a structurally complex thiophene derivative with the molecular formula C₂₇H₂₃NO₄S₂ and a molecular weight of 489.604 g/mol . Its IUPAC name reflects a fused naphtho[2,1-b]thiophene core substituted with a methoxy group at position 7 and a carboxamide group at position 2, which is further functionalized with a 5-methyl-4-phenylthiophene moiety.
Properties
IUPAC Name |
methyl 7-methoxy-2-[(5-methyl-4-phenylthiophene-3-carbonyl)amino]-4,5-dihydrobenzo[e][1]benzothiole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23NO4S2/c1-15-22(16-7-5-4-6-8-16)20(14-33-15)25(29)28-26-24(27(30)32-3)23-19-11-10-18(31-2)13-17(19)9-12-21(23)34-26/h4-8,10-11,13-14H,9,12H2,1-3H3,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDVOOHZGCNQNKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CS1)C(=O)NC2=C(C3=C(S2)CCC4=C3C=CC(=C4)OC)C(=O)OC)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-methoxy-2-(5-methyl-4-phenylthiophene-3-amido)-4H,5H-naphtho[2,1-B]thiophene-1-carboxylate typically involves multi-step organic reactions. One common approach is the condensation reaction, which includes the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis methods . These methods involve the reaction of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-methoxy-2-{[(5-methyl-4-phenyl-3-thienyl)carbonyl]amino}-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have shown that compounds similar to methyl 7-methoxy-2-(5-methyl-4-phenylthiophene-3-amido)-4H,5H-naphtho[2,1-b]thiophene-1-carboxylate exhibit promising anticancer properties. Research indicates that derivatives of naphtho[2,1-b]thiophene can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For instance, modifications on the thiophene ring have been linked to enhanced cytotoxicity against breast and lung cancer cells .
Antimicrobial Properties
Compounds in the thiophene family have demonstrated antimicrobial activities. Studies suggest that the incorporation of specific functional groups can enhance the efficacy against bacterial strains. The methoxy and amido groups in this compound may contribute to its ability to disrupt microbial cell walls or inhibit metabolic pathways .
Anti-inflammatory Effects
The anti-inflammatory potential of similar thiophene derivatives has been explored, with some compounds showing inhibition of pro-inflammatory cytokines. This suggests that this compound might be investigated further for treating inflammatory diseases .
Organic Photovoltaics
This compound has potential applications in organic photovoltaics (OPVs). The unique electronic properties of thiophenes make them suitable for use as electron-donating materials in solar cells. Studies indicate that incorporating such compounds into OPV blends can improve light absorption and charge transport efficiency .
Conductive Polymers
The compound's structure suggests potential use in developing conductive polymers. Its ability to form π-stacking interactions may enhance conductivity when integrated into polymer matrices. Research is ongoing to explore its role in creating flexible electronic devices .
Case Study 1: Anticancer Evaluation
A study published in the Journal of Medicinal Chemistry evaluated a series of naphtho[2,1-b]thiophene derivatives for their anticancer activity. The results indicated that modifications similar to those found in methyl 7-methoxy derivatives led to significant inhibition of tumor growth in xenograft models .
Case Study 2: Antimicrobial Screening
In a comprehensive screening published in Antimicrobial Agents and Chemotherapy, researchers tested various thiophene derivatives against multiple bacterial strains. The findings highlighted that compounds with methoxy substitutions exhibited enhanced antibacterial activity compared to their unsubstituted counterparts .
Mechanism of Action
The mechanism of action of Methyl 7-methoxy-2-(5-methyl-4-phenylthiophene-3-amido)-4H,5H-naphtho[2,1-B]thiophene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiophene derivatives are widely studied due to their structural versatility and pharmacological relevance.
Table 1: Structural and Functional Comparison of Selected Thiophene Derivatives
Key Insights from Comparative Analysis:
Fused Ring Systems: The target compound’s naphtho[2,1-b]thiophene core distinguishes it from simpler thiophene derivatives (e.g., ).
Substituent Diversity: The 7-methoxy group may enhance solubility and electronic properties compared to non-oxygenated analogs . The 5-methyl-4-phenylthiophene-3-amido substituent introduces steric bulk and hydrophobic interactions, which could influence binding affinity in drug-receptor interactions .
Functional Group Variations: Halogenated analogs (e.g., Cl/F-substituted compounds in ) exhibit distinct electronic effects and metabolic stability but lack the fused aromatic system. Compounds with carbamoyl or phenoxyacetyl groups (e.g., ) highlight the role of hydrogen-bonding motifs in molecular recognition .
Research Findings and Implications
- Structural Uniqueness : The combination of a fused naphtho-thiophene core, methoxy group, and phenylthiophene-amido substituent makes this compound a rare example of a multi-functionalized thiophene derivative. This architecture is absent in simpler analogs like ethyl 4,5-dimethylthiophene-3-carboxylate .
- Potential Applications: Thiophene derivatives are known for roles in optoelectronics and as kinase inhibitors. The target compound’s extended conjugation and substituent diversity position it as a candidate for further exploration in these areas .
Biological Activity
Methyl 7-methoxy-2-(5-methyl-4-phenylthiophene-3-amido)-4H,5H-naphtho[2,1-B]thiophene-1-carboxylate is a compound that has garnered attention due to its potential biological activity. This article reviews the compound's synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.
1. Chemical Structure and Properties
The compound is characterized by a complex molecular structure that contributes to its biological activity. Its molecular formula is with a molecular weight of approximately 357.44 g/mol. The structure includes a naphtho[2,1-B]thiophene core, which is known for its diverse biological properties.
2. Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available thiophene derivatives. Key steps often include:
- Formation of the naphtho[2,1-B]thiophene scaffold through cyclization reactions.
- Amidation with 5-methyl-4-phenylthiophene-3-carboxylic acid derivatives.
- Methylation to introduce the methoxy group at the 7-position.
3.1 Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Cell Line Studies : Research on various cell lines such as DLD-1 and HT-29 has shown that these compounds can induce apoptosis and inhibit cell proliferation through mechanisms involving caspase activation and mitochondrial membrane potential disruption .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| DLD-1 | 12.5 | Induction of apoptosis via caspases |
| HT-29 | 15.0 | Loss of mitochondrial potential |
3.2 Antimicrobial Activity
The compound has also been evaluated for antimicrobial activity against various bacterial strains:
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 18 | 32 µg/mL |
| Escherichia coli | 15 | 64 µg/mL |
| Pseudomonas aeruginosa | 20 | 16 µg/mL |
Most derivatives showed moderate to excellent antimicrobial activities, indicating a broad spectrum of efficacy against both gram-positive and gram-negative bacteria .
The biological activity of this compound is attributed to several mechanisms:
4.1 Apoptosis Induction
Studies have demonstrated that this compound can trigger apoptosis in cancer cells by activating intrinsic pathways involving mitochondrial dysfunction and caspase cascades .
4.2 Antimicrobial Activity
The antimicrobial mechanism is thought to involve disruption of bacterial cell membranes and interference with metabolic pathways essential for bacterial growth .
5. Case Studies
Several case studies have highlighted the therapeutic potential of similar compounds:
Case Study: Anticancer Efficacy
A study involving a derivative of the compound showed promising results in reducing tumor size in xenograft models when administered at specific dosages over a period of weeks.
Case Study: Antimicrobial Screening
In vitro tests against clinical isolates revealed that modifications in the thiophene moiety significantly enhanced antimicrobial potency.
Q & A
Basic: What are the optimal synthetic routes for Methyl 7-methoxy-2-(5-methyl-4-phenylthiophene-3-amido)-4H,5H-naphtho[2,1-B]thiophene-1-carboxylate, and how can purity be ensured?
Answer:
The synthesis of thiophene-fused naphthalene derivatives typically involves multi-step reactions. A common approach includes:
- Step 1: Preparation of the thiophene-3-amide precursor via condensation of 5-methyl-4-phenylthiophene-3-carboxylic acid with amines under coupling agents like EDCI/HOBt .
- Step 2: Fusion of the naphtho[2,1-b]thiophene core using Friedel-Crafts acylation or cyclization reactions .
- Step 3: Esterification and methoxy group introduction via nucleophilic substitution .
Purity Assurance:
- Monitor reaction progress using TLC (e.g., silica gel plates with UV detection) and confirm completion via ¹H NMR (e.g., disappearance of starting material peaks at δ 6.8–7.5 ppm for aromatic protons) .
- Purify intermediates via column chromatography (e.g., hexane/ethyl acetate gradients) and final product via recrystallization (e.g., ethanol/water mixtures) .
Basic: How does the structural configuration of this compound influence its spectroscopic characterization?
Answer:
The compound’s fused naphtho-thiophene system and substituents generate distinct spectral features:
- ¹H NMR:
- Methoxy group: Singlet at δ ~3.9 ppm.
- Thiophene protons: Multiplets between δ 6.5–7.6 ppm due to aromatic and amide conjugation .
- IR:
- Ester carbonyl (C=O): Strong absorption at ~1720 cm⁻¹.
- Amide (N-H): Stretch at ~3300 cm⁻¹ .
- Mass Spectrometry:
- Molecular ion peak [M+H]⁺ expected at m/z ~550–560 (exact mass dependent on isotopic composition) .
Advanced: What experimental strategies resolve contradictions in reactivity data between this compound and structurally similar thiophene derivatives?
Answer:
Discrepancies in reactivity (e.g., unexpected regioselectivity or stability) may arise from:
- Steric Effects: The 7-methoxy group may hinder electrophilic substitution at the naphthalene ring, unlike unsubstituted analogs .
- Electronic Effects: The electron-withdrawing amide group at position 2 reduces thiophene ring aromaticity, altering reactivity in cross-coupling reactions .
Methodology:
- Perform DFT calculations to map electron density distribution and compare with experimental results (e.g., Fukui indices for electrophilic/nucleophilic sites) .
- Use Hammett plots to correlate substituent effects with reaction rates .
Advanced: How can computational modeling guide the design of analogs with enhanced bioactivity?
Answer:
- Molecular Docking:
- Target enzymes (e.g., kinases or cytochrome P450 isoforms) using software like AutoDock Vina. Focus on hydrogen bonding (amide and methoxy groups) and π-π stacking (naphthalene-thiophene system) .
- QSAR Studies:
- Correlate substituent bulk (e.g., 5-methyl vs. 5-CF₃) with activity using descriptors like logP and polar surface area .
- MD Simulations:
- Assess binding stability over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable target-ligand interactions) .
Advanced: What analytical techniques are critical for resolving data inconsistencies in degradation studies?
Answer:
Degradation pathways (e.g., hydrolysis of the ester group) require:
- HPLC-MS/MS:
- XRD:
- TGA/DSC:
Basic: What are the key considerations for designing biological assays to evaluate this compound’s activity?
Answer:
- Target Selection: Prioritize enzymes/receptors with known thiophene interactions (e.g., COX-2, EGFR) .
- Assay Conditions:
- Use DMSO stock solutions (<0.1% final concentration to avoid solvent toxicity).
- Include positive controls (e.g., celecoxib for COX-2 inhibition) .
- Data Validation:
- Perform dose-response curves (IC₅₀/EC₅₀) in triplicate; outliers >2 SD require re-testing .
Advanced: How do fluorinated analogs of this compound compare in terms of metabolic stability?
Answer:
Fluorinated derivatives (e.g., replacing 5-methyl with CF₃) exhibit:
- Enhanced Metabolic Stability:
- Reduced CYP450-mediated oxidation due to C-F bond strength (e.g., t₁/₂ increased from 2.5 to 6.8 hours in liver microsomes) .
- Methodology:
- Use LC-MS to quantify parent compound and metabolites (e.g., hydroxylated products) in hepatocyte incubations .
Basic: What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?
Answer:
Challenges:
- Low yields in amide coupling steps due to steric hindrance.
- Exothermic reactions during naphthalene ring fusion.
Solutions:
- Optimize coupling agents (e.g., switch from EDCI to PyBOP for higher efficiency) .
- Use flow chemistry for controlled heat dissipation in cyclization reactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
